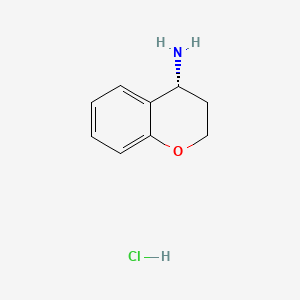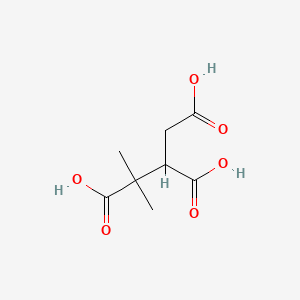
Dronedarone N-Oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dronedarone N-Oxide is a derivative of dronedarone, a benzofuran-based antiarrhythmic agent used primarily for the treatment of atrial fibrillation. Dronedarone was developed to retain the efficacy of amiodarone while minimizing its adverse effects, particularly those related to thyroid and pulmonary toxicity. This compound, as an oxidized form of dronedarone, shares similar pharmacological properties but with distinct chemical characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dronedarone N-Oxide typically involves the oxidation of dronedarone. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction parameters, including temperature, solvent choice, and oxidant concentration, to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Dronedarone N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert this compound back to dronedarone.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, and other peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Higher oxidized forms of dronedarone.
Reduction: Dronedarone.
Substitution: Derivatives with different functional groups replacing the original substituents.
Aplicaciones Científicas De Investigación
Dronedarone N-Oxide has several scientific research applications:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its effects on cellular processes and potential as a therapeutic agent.
Medicine: Explored for its antiarrhythmic properties and potential benefits over dronedarone.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mecanismo De Acción
Dronedarone N-Oxide exerts its effects by modulating ion channels in cardiac cells. It inhibits sodium, potassium, and calcium channels, leading to the prolongation of the action potential and refractory period in myocardial tissue. This helps to restore normal sinus rhythm and prevent arrhythmias. The compound also exhibits antiadrenergic effects by blocking beta-adrenergic receptors, further contributing to its antiarrhythmic properties.
Comparación Con Compuestos Similares
Dronedarone N-Oxide is compared with other antiarrhythmic agents such as:
Amiodarone: Similar in structure but with iodine moieties that cause thyroid toxicity.
Sotalol: A beta-blocker with antiarrhythmic properties but different in its mechanism of action.
Dofetilide: A potassium channel blocker used for rhythm control in atrial fibrillation.
Uniqueness
This compound is unique due to its balanced profile of efficacy and reduced toxicity compared to amiodarone. Its lack of iodine moieties minimizes the risk of thyroid-related side effects, making it a safer alternative for long-term use.
Conclusion
This compound is a valuable compound in the field of antiarrhythmic therapy, offering a safer profile compared to its predecessors. Its synthesis, chemical reactivity, and applications in scientific research highlight its importance in both academic and industrial settings. Further studies on its mechanism of action and potential therapeutic benefits continue to expand our understanding of this compound.
Propiedades
Número CAS |
1638586-56-7 |
|---|---|
Fórmula molecular |
C31H44N2O6S |
Peso molecular |
572.761 |
Nombre IUPAC |
N-butyl-N-[3-[4-[2-butyl-5-(methanesulfonamido)-1-benzofuran-3-carbonyl]phenoxy]propyl]butan-1-amine oxide |
InChI |
InChI=1S/C31H44N2O6S/c1-5-8-12-29-30(27-23-25(32-40(4,36)37)15-18-28(27)39-29)31(34)24-13-16-26(17-14-24)38-22-11-21-33(35,19-9-6-2)20-10-7-3/h13-18,23,32H,5-12,19-22H2,1-4H3 |
Clave InChI |
SHUKZDYKOJVYRH-UHFFFAOYSA-N |
SMILES |
CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCC[N+](CCCC)(CCCC)[O-] |
Sinónimos |
N-Butyl-N-(3-(4-(2-butyl-5-(methylsulfonamido)benzofuran-3-carbonyl)phenoxy)propyl)butan-1-amine Oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



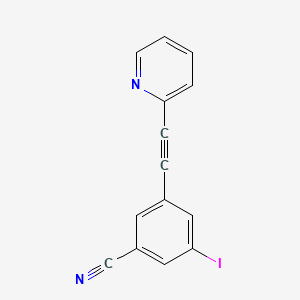
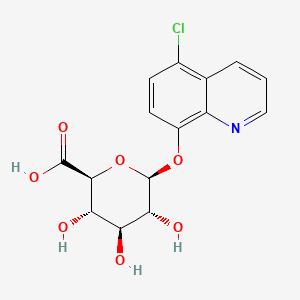
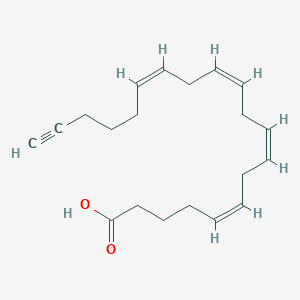
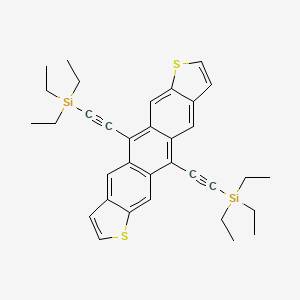
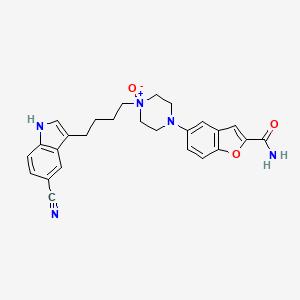
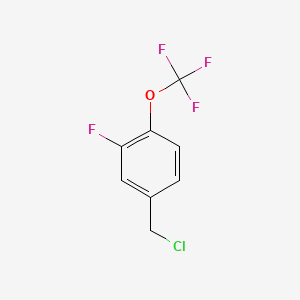
![4,9-Bis(5-bromo-2-thienyl)-2,7-bis(2-octyldodecyl)-benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B565835.png)
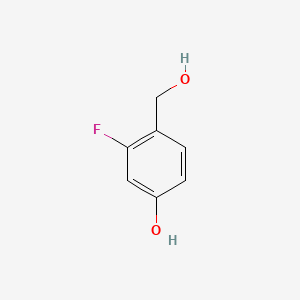
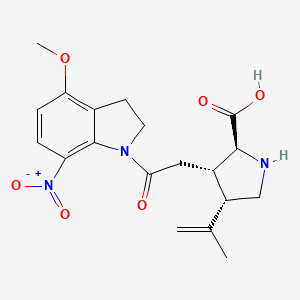
![3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B565840.png)
